MFCD03130846

Description

MFCD03130846 (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media

- GI Absorption: High

- BBB Permeability: Yes

- CYP Inhibition: None

The compound is synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . Its structural features include bromine and chlorine substituents on an aromatic ring, which influence its reactivity and applications in Suzuki-Miyaura cross-coupling reactions.

Properties

CAS No. |

536727-93-2 |

|---|---|

Molecular Formula |

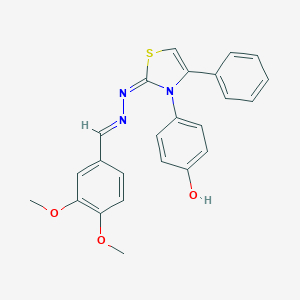

C24H21N3O3S |

Molecular Weight |

431.5g/mol |

IUPAC Name |

4-[(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-4-phenyl-1,3-thiazol-3-yl]phenol |

InChI |

InChI=1S/C24H21N3O3S/c1-29-22-13-8-17(14-23(22)30-2)15-25-26-24-27(19-9-11-20(28)12-10-19)21(16-31-24)18-6-4-3-5-7-18/h3-16,28H,1-2H3/b25-15+,26-24+ |

InChI Key |

WVFWROJDDQXCEB-JZQXFWJQSA-N |

SMILES |

COC1=C(C=C(C=C1)C=NN=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)O)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/N=C/2\N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NN=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03130846 typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Hydrazone Formation: The hydrazone linkage is formed by the condensation of a hydrazine derivative with an aldehyde or ketone.

Final Coupling: The final step involves coupling the thiazole derivative with the hydrazone compound under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group can undergo oxidation to form quinones.

Reduction: The hydrazone linkage can be reduced to form hydrazines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Hydrazines and related derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in coordination chemistry for catalysis.

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural features.

Enzyme Inhibition: Possible inhibitor of certain enzymes due to its ability to form stable complexes.

Medicine

Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral properties.

Industry

Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of MFCD03130846 involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

Substituent Effects: this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical formulas but differ in substituent positions, leading to minor variations in solubility and reactivity . The dichlorinated analogue (C₆H₄BBrCl₂O₂) has higher lipophilicity (Log P = 2.89) due to additional chlorine atoms, reducing aqueous solubility (0.12 mg/mL) and BBB penetration .

Molecular Weight Impact :

- Higher molecular weight compounds (e.g., 270.28 g/mol for dichlorinated analogue) exhibit reduced solubility and bioavailability compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.